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# Unveiling the Spectroscopic Signature of Amakusamine: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data and characterization of **Amakusamine**, a novel methylenedioxy dibrominated indole alkaloid. Isolated from a marine sponge of the Psammocinia genus, **Amakusamine** has demonstrated inhibitory activity against the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts, suggesting its potential in the development of therapeutics for bone-related diseases.[1][2][3] This document outlines the key spectroscopic data, detailed experimental protocols for its isolation and characterization, and visual representations of the relevant biological pathway and experimental workflow.

# **Spectroscopic Data for Amakusamine**

The structural elucidation of **Amakusamine** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy. The quantitative data are summarized below for ease of reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Data**

The  ${}^{1}$ H and  ${}^{13}$ C NMR spectra of **Amakusamine** were recorded in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent peaks.



Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Amakusamine** (in CDCl<sub>3</sub>)[1]

Position	Chemical Shift (δH), Multiplicity
1-NH	8.30, br s
2-H	7.15, br s
3-H	6.55, br s
10-H <sub>2</sub>	6.07, s

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Amakusamine** (in CDCl<sub>3</sub>)[1]

Position	Chemical Shift (δC), Type
2	123.5, CH
3	103.9, CH
4	91.6, C
5	142.7, C
6	141.4, C
7	83.6, C
8	129.4, C
9	122.9, C
10	101.5, CH <sub>2</sub>

## **Mass Spectrometry Data**

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Amakusamine**.

Table 3: High-Resolution Mass Spectrometry Data for **Amakusamine**[1]



Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>5</sub> Br <sub>2</sub> NO <sub>2</sub>
Ion Peaks [m/z]	316, 318, 320

The observed ion peaks at m/z 316, 318, and 320, with a characteristic isotopic pattern, confirmed the presence of two bromine atoms in the molecule.[1]

# Infrared (IR) Spectroscopy Data

Infrared spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer. While the detailed absorption bands are found in the full study, this technique was instrumental in identifying the functional groups present in the **Amakusamine** molecule.[1]

# **Experimental Protocols**

The following sections provide a detailed methodology for the isolation and characterization of **Amakusamine**, as described in the primary literature.[1]

#### **Isolation of Amakusamine**

**Amakusamine** was isolated from a marine sponge of the genus Psammocinia, which was collected in Amakusa, Kumamoto, Japan. The isolation process involved the following key steps:

- Extraction: The sponge material was extracted to yield a crude extract.
- LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) analysis of the crude extract indicated the presence of a new compound containing two bromine atoms.
- Purification: The brominated compound, Amakusamine, was then isolated from the extract using chromatographic techniques.

### **Spectroscopic Characterization**

The pure isolated **Amakusamine** was subjected to a suite of spectroscopic analyses to determine its structure:



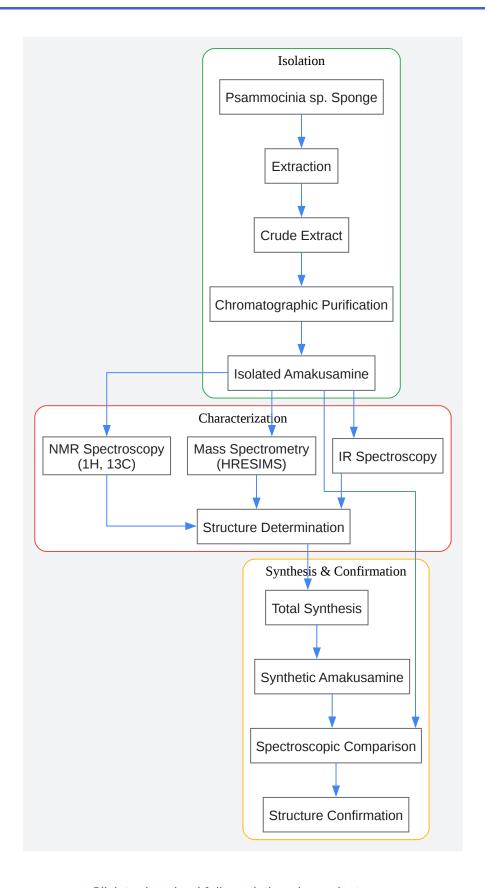
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 600 NMR spectrometer in CDCl₃. Chemical shifts were referenced to the residual solvent peaks (δH 7.24 and δC 77.0 for CDCl₃).[1]
- Mass Spectrometry: HRESIMS spectra were measured on a Waters Xevo G2-XS Qtof mass spectrometer to determine the elemental composition.[1]
- IR Spectroscopy: IR spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer to identify functional groups.[1]

The final structure was confirmed through total synthesis and comparison of the spectroscopic data of the synthetic and natural products.[1]

# **Visualizing the Core Concepts**

To further elucidate the context and processes involved in the study of **Amakusamine**, the following diagrams have been generated using the DOT language.





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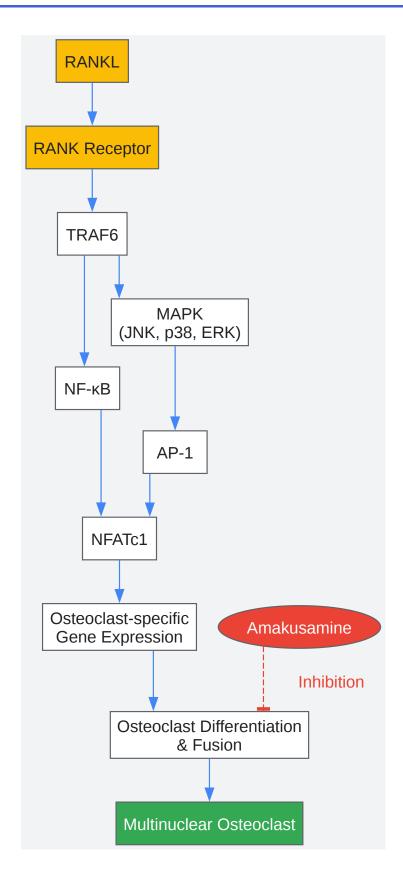
# Foundational & Exploratory

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Caption: Experimental workflow for the isolation, characterization, and structural confirmation of **Amakusamine**.

**Amakusamine**'s biological activity is characterized by its inhibition of osteoclast formation, a process regulated by the RANKL signaling pathway.





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Caption: The RANKL signaling pathway in osteoclasts and the inhibitory action of **Amakusamine**.

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### References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Amakusamine from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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